molecular formula C20H23N5O2 B2707666 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1705203-90-2

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2707666
CAS No.: 1705203-90-2
M. Wt: 365.437
InChI Key: DTJCJNXASAZKJR-UHFFFAOYSA-N
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Description

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form the intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . This intermediate is then subjected to further reactions, including basic hydrolysis, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with different functional groups.

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct biological activities.

    4-phenyl-1H-pyrazole-3-carboxamide: A related compound with variations in the pyrazole ring substitution pattern.

Uniqueness

The uniqueness of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific structural features, such as the presence of the tetrahydro-2H-pyran-4-yl group. This unique structure may confer distinct biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-19(12-22-25(15)18-5-3-2-4-6-18)20(26)23-17-11-21-24(14-17)13-16-7-9-27-10-8-16/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJCJNXASAZKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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